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Compound of Interest

Compound Name: 2-Hydroxycyclohexan-1-one

Cat. No.: B1217906

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
hydroxycyclohexan-1-one (CsH10032), a secondary alpha-hydroxy ketone. The information is
intended for researchers, scientists, and professionals in drug development and chemical
analysis, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) characteristics.

Quantitative Spectroscopic Data

The structural elucidation of 2-hydroxycyclohexan-1-one is achieved through a combination
of spectroscopic techniques. The following tables summarize the key quantitative data.

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
~4.0-4.2 Multiplet 1H CH-OH
~3.5 (broad) Singlet 1H OH
~2.2-25 Multiplet 2H CH:z adjacent to C=0
~1.6-2.1 Multiplet 6H Other ring CH:z
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Note: Predicted values are based on the analysis of similar cyclic ketones and hydroxy
ketones. The chemical shift of the hydroxyl proton is highly dependent on solvent and

concentration.
« 13 1 1
Chemical Shift (d) ppm Assignment
~210 C=0 (Ketone)
~75 CH-OH
~40 CH:z adjacent to C=0
~20-30 Other ring CH:z

Table 3: IR SpectroscopicData

Wavenumber (cm~?) Functional Group Description

Stretching vibration of the

~3400 (broad) O-H
hydroxyl group
~2850 - 3000 C-H Aliphatic C-H stretching
Carbonyl stretch of the
~1715 (strong) C=0

cyclohexanone[1]

Table 4: Mass Spectrometry (MS) Data

m/z Interpretation

114 [M]*, Molecular ion peak

96 [M-H20]*, Loss of a water molecule

86 [M-CQO]*, Loss of carbon monoxide

55 Characteristic fragment of cyclohexanone ring

Experimental Protocols
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Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility
and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of 2-hydroxycyclohexan-1-one.
Methodology:

Sample Preparation: Approximately 5-10 mg of purified 2-hydroxycyclohexan-1-one is
dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCls) or dimethyl
sulfoxide-de (DMSO-ds), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is
added as an internal standard (0O ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire
1H and 13C NMR spectra.

'H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired. Typical
parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient
number of scans to achieve an adequate signal-to-noise ratio.

13C NMR Acquisition: A one-dimensional carbon NMR spectrum is obtained using a proton-
decoupled pulse sequence.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,
and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 2-hydroxycyclohexan-1-one.
Methodology:

o Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium
bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, for solid samples, a KBr pellet
is made by grinding a small amount of the sample with dry KBr powder and pressing it into a
transparent disk.
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e Instrumentation: An FTIR spectrometer is used for analysis.

o Data Acquisition: A background spectrum of the empty sample holder (or clean KBr plates) is
recorded. The sample is then placed in the infrared beam path, and the spectrum is
recorded, typically in the range of 4000-400 cm~1. Multiple scans are averaged to improve
the signal-to-noise ratio.

o Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum, which is typically plotted as transmittance (%) or absorbance versus wavenumber
(cm™1).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-
hydroxycyclohexan-1-one.

Methodology:

o Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or
acetonitrile) is introduced into the mass spectrometer. For gas chromatography-mass
spectrometry (GC-MS), the sample is injected into the GC, where it is vaporized and
separated before entering the mass spectrometer.

« lonization: Electron lonization (El) is a common method for this type of molecule. In the ion
source, the sample molecules are bombarded with a high-energy electron beam (typically 70
eV), leading to the formation of a molecular ion and subsequent fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions versus their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-hydroxycyclohexan-1-one.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1217906#2-hydroxycyclohexan-1-one-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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